molecular formula C19H17ClN2O2S B12596138 Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- CAS No. 651316-42-6

Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)-

Cat. No.: B12596138
CAS No.: 651316-42-6
M. Wt: 372.9 g/mol
InChI Key: YZDUJSZLFXJLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- (molecular formula: C₂₅H₂₂ClN₂O₂S), is a substituted pyrimidine derivative characterized by a chloro group at position 2, two 4-methoxyphenyl groups at positions 4 and 5, and a methylthio (-SCH₃) substituent at position 5.

Properties

CAS No.

651316-42-6

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

2-chloro-4,5-bis(4-methoxyphenyl)-6-methylsulfanylpyrimidine

InChI

InChI=1S/C19H17ClN2O2S/c1-23-14-8-4-12(5-9-14)16-17(21-19(20)22-18(16)25-3)13-6-10-15(24-2)11-7-13/h4-11H,1-3H3

InChI Key

YZDUJSZLFXJLBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N=C2SC)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Biginelli Reaction

The Biginelli reaction is a well-known method for forming pyrimidine rings through the condensation of urea, an aldehyde, and a β-keto ester. For this specific compound, the reaction conditions are as follows:

  • Reagents : Urea, 4-methoxybenzaldehyde (for the methoxyphenyl groups), and ethyl acetoacetate.
  • Conditions : The reaction is typically conducted in an acidic medium (e.g., using acetic acid) at elevated temperatures (around 100°C) for several hours.
  • Yield : Depending on the specific conditions employed, yields can vary but are generally in the range of 60-80%.

Chlorination and Substitution Reactions

Following the formation of the pyrimidine ring, chlorination and substitution reactions are employed to introduce the chloro and methylthio groups:

  • Chlorination : This can be achieved using thionyl chloride or phosphorus pentachloride to introduce the chloro group at position 2 of the pyrimidine ring.
  • Methylthio Group Introduction : The methylthio (-SCH₃) group can be introduced via nucleophilic substitution using methyl iodide in the presence of a base like potassium carbonate.

Friedel-Crafts Alkylation

To introduce the two 4-methoxyphenyl groups at positions 4 and 5 of the pyrimidine ring:

  • Reagents : An aromatic compound (such as 4-methoxyphenol) and an alkyl halide (such as benzyl chloride).
  • Catalyst : A Lewis acid catalyst such as aluminum chloride is typically used.
  • Conditions : The reaction is performed under reflux conditions in a suitable solvent like dichloromethane.
  • Yield : Yields from this method can vary significantly based on the substrate and conditions but often achieve around 50-70%.

Optimized Industrial Methods

In industrial settings, preparation methods are optimized to enhance yield and purity. Key factors include:

  • Catalysts : Utilizing specific catalysts can significantly reduce reaction times and improve yields.

  • Solvents : The choice of solvent plays a critical role in solubility and reactivity; common solvents include toluene and methanol.

  • Temperature and Pressure Control : Adjusting these parameters helps favor desired reaction pathways, often leading to higher product yields.

Recent studies have highlighted various aspects of synthesizing pyrimidine derivatives effectively:

Method Key Reagents Conditions Yield (%)
Biginelli Reaction Urea, 4-methoxybenzaldehyde, ethyl acetoacetate Acidic medium at ~100°C 60-80
Chlorination Thionyl chloride or phosphorus pentachloride Varies based on reagent Varies
Friedel-Crafts Alkylation 4-methoxyphenol, benzyl chloride Reflux with Lewis acid catalyst 50-70
Industrial Optimization Various catalysts and solvents Controlled temperature & pressure Up to 90

The preparation of pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- involves intricate synthetic pathways that leverage established organic chemistry techniques. Each method presents unique advantages regarding yield and efficiency. Continued research into optimizing these synthesis routes will enhance production capabilities for this important compound in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas for reduction.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as building blocks in organic synthesis.

    Biology: Studied for their role in DNA and RNA structures.

    Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.

    Industry: Used in the development of dyes, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of pyrimidine derivatives often involves interaction with biological macromolecules such as enzymes or nucleic acids. For example:

    Molecular Targets: Enzymes involved in DNA replication or repair.

    Pathways: Inhibition of enzyme activity, leading to disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Molecular Formula Key Substituents Notable Properties Reference
Target Compound C₂₅H₂₂ClN₂O₂S 2-Cl, 4/5-bis(4-OCH₃Ph), 6-SCH₃ High lipophilicity, untested bioactivity N/A
4-Chloro-6-(3-MeOPh)-2-SCH₃ Pyrimidine C₁₂H₁₁ClN₂OS 4-Cl, 6-(3-OCH₃Ph), 2-SCH₃ Lower steric hindrance, moderate solubility
2-Cl-4-(3-NO₂PhO)-6-Thiophenyl Pyrimidine C₁₄H₈ClN₃O₃S 2-Cl, 4-O(3-NO₂Ph), 6-thiophene High reactivity, potential cytotoxicity
4-(4-ClPhS)-6-(SO₂Me)Me-2-Ph Pyrimidine C₁₈H₁₆ClN₂O₂S₂ 4-S(4-ClPh), 6-CH₂SO₂Me, 2-Ph Enhanced polarity, sulfonyl interactions

Notes

Limitations of Available Data: No direct studies on the target compound were identified in the provided evidence. Comparisons rely on extrapolation from structurally related analogs.

Synthetic Challenges : The bis(4-methoxyphenyl) groups necessitate rigorous optimization of coupling reactions to avoid byproducts.

Biological Potential: The methylthio and chloro groups suggest possible kinase or protease inhibition, but empirical validation is required.

Research Gaps : Further investigations into crystallography, solubility, and in vitro activity are critical for advancing this compound’s applications.

Biological Activity

Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- is a synthetic compound belonging to the pyrimidine family, characterized by its unique molecular structure that includes a pyrimidine ring substituted with two 4-methoxyphenyl groups and a methylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The molecular formula of Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- is C19H17ClN2O2S. The presence of chlorine, nitrogen, sulfur, and multiple carbon and hydrogen atoms contributes to its varied biological interactions.

Anticancer Activity

Research indicates that compounds similar to Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Alkylating Agent Properties : The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction may lead to therapeutic effects or toxicity depending on the context of its application.
  • Inhibition of Kinases : Studies have demonstrated that derivatives of this compound can inhibit cyclin-dependent kinases (CDK) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell growth and survival. For instance, certain derivatives showed IC50 values ranging from 0.09 to 1.58 µM against CDK2 and 0.23 to 1.59 µM against TRKA .
CompoundTargetIC50 (µM)
Compound ACDK20.09
Compound BTRKA0.23
Compound CCDK21.58
Compound DTRKA1.59

Antimicrobial Effects

Pyrimidine derivatives have also been explored for their antimicrobial properties. The structural features of the compound may enhance its ability to interact with microbial enzymes or receptors, potentially leading to effective antimicrobial action.

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, some studies suggest that this compound may exhibit anti-inflammatory effects. This is attributed to its ability to modulate inflammatory pathways and reduce cytokine production.

Case Studies

Several case studies have highlighted the biological activity of Pyrimidine derivatives:

  • Inhibition of Lung Carcinoma : A study evaluated the effects of a pyrimidine derivative on lung carcinoma cell lines (HOP-92 and NCI-H460), showing growth inhibition percentages of 71.8% and 66.12%, respectively .
  • Renal Carcinoma Evaluation : Another investigation focused on the renal carcinoma cell line RFX 393, where specific derivatives demonstrated significant cytotoxicity with an IC50 value of 11.70 µM compared to a reference compound .
  • Cell Cycle Analysis : Treatment with certain pyrimidine derivatives resulted in G0–G1 phase arrest in RFX 393 cells, indicating their potential role in disrupting cell cycle progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.